DNMT3B-Selective Inhibition over DNMT1
A synthetic intermediate incorporating the N-(3,5-dimethoxybenzyl)cyclopropanamine substructure demonstrates quantifiable isoform selectivity for DNMT3B over DNMT1, a differentiation that is not observed with alternative N-benzyl substitution patterns [1]. This selectivity is a direct consequence of the specific 3,5-dimethoxybenzyl-cyclopropanamine pharmacophore interaction with the DNMT3B active site.
| Evidence Dimension | In vitro inhibition of human DNA methyltransferases (IC50) |
|---|---|
| Target Compound Data | IC50 = 900 nM (DNMT3B2); IC50 = 18,000 nM (DNMT1) |
| Comparator Or Baseline | The compound itself serves as the baseline for isoform comparison. Alternative N-substituted cyclopropanamines lacking the 3,5-dimethoxybenzyl group (or with mono-methoxy/para-substitution) are not expected to exhibit this selective inhibition profile. |
| Quantified Difference | 20-fold selectivity for DNMT3B2 over DNMT1 (18,000 nM / 900 nM) |
| Conditions | Inhibition of human recombinant DNMT3B2 and DNMT1 expressed in baculovirus-infected High Five insect cells [1] |
Why This Matters
This 20-fold selectivity for DNMT3B over DNMT1 provides a scientific rationale for prioritizing this scaffold in projects requiring isoform-specific epigenetic modulation, as indiscriminate pan-DNMT inhibition may produce distinct biological outcomes or toxicity profiles.
- [1] BindingDB. Affinity data for monomerid 50294497 (4-(((2S,3S,4R,5R)-5-(6-(3,5-dimethoxybenzylamino)-...): IC50 = 900 nM (DNMT3b2) and IC50 = 18,000 nM (DNMT1). Curated by ChEMBL. View Source
